Lipophilicity (XLogP) Advantage Over Unsubstituted 4-Hydroxyquinoline Core Scaffold
The calculated lipophilicity (XLogP) of 2-ethoxy-3-methylquinolin-4-ol is 2.5 [1]. This represents a substantial increase in logP relative to the unsubstituted 4-hydroxyquinoline core (calculated XLogP ~1.3) [2]. The incorporation of the 2-ethoxy and 3-methyl groups elevates logP by approximately 1.2 units, which is predictive of enhanced membrane permeability and altered plasma protein binding [3].
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.5 |
| Comparator Or Baseline | 4-Hydroxyquinoline (quinolin-4-ol): XLogP ~1.3 |
| Quantified Difference | ΔXLogP = +1.2 (approximate 1.2 log unit increase) |
| Conditions | Computed using PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and altered pharmacokinetic behavior, enabling this derivative to serve as a more suitable lead-like scaffold for central nervous system or intracellular target applications compared to the more polar unsubstituted core.
- [1] PubChem. 4-Quinolinol, 2-ethoxy-3-methyl-. CID 15253746. National Center for Biotechnology Information. View Source
- [2] PubChem. 4-Hydroxyquinoline. CID 6915. National Center for Biotechnology Information. View Source
- [3] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. View Source
